2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

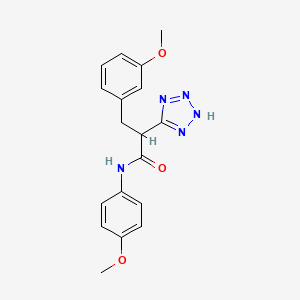

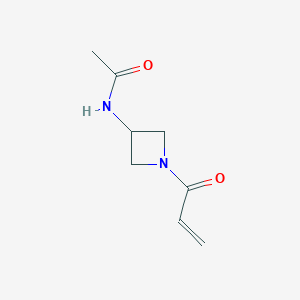

2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide is a chemical compound with the molecular formula C22H15Cl2N3O2 . It is offered by several chemical suppliers for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of an indolizine core, which is a bicyclic compound made up of a pyridine ring fused with a pyrrole ring . Attached to this core are benzoyl, amino, and carboxamide groups, as well as a 3,5-dichlorophenyl group .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The chemical synthesis and transformations of compounds related to 2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide have been explored in various studies. For instance, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates has been achieved by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This process is indicative of the methods used to create complex indolizine derivatives, which can be further modified through reactions such as hydrolysis and decarboxylation to yield compounds like N-(5-chloro-1H-indol-3-yl)benzamide (Cucek & Verček, 2008).

Biological Applications

A significant area of research involves the biological applications of indolizine derivatives. Studies have demonstrated that such compounds exhibit a range of biological activities, including anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial effects. For example, a series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides showed excellent in vitro activity against these conditions, supported by molecular docking studies that highlighted their potential mechanism of action (Mahanthesha, Suresh, & Naik, 2022).

Novel Synthetic Methods

Innovative synthetic approaches for indolizine derivatives have been developed, such as a one-pot domino reaction to obtain 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This method involves the use of alkyl or aryl isocyanides and pyridine-2-carbaldehyde without prior activation, illustrating a streamlined approach to synthesizing these complex molecules (Ziyaadini et al., 2011).

Antimicrobial and Antiviral Activities

Further derivatives of similar structures have been synthesized to explore their antimicrobial and antiviral activities. Notably, benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed, showing remarkable activity against avian influenza virus H5N1, demonstrating the potential of indolizine derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Orientations Futures

Given the wide range of biological activities exhibited by indole derivatives , there is potential for further exploration and development of compounds like 2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide. Future research could focus on elucidating the specific mechanisms of action of these compounds and optimizing their properties for therapeutic use.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific receptors it interacts with and the biochemical pathways it affects.

Propriétés

IUPAC Name |

2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2N3O2/c23-14-10-15(24)12-16(11-14)26-22(29)18-17-8-4-5-9-27(17)20(19(18)25)21(28)13-6-2-1-3-7-13/h1-12H,25H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKSVFTYJVSJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2927647.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)

![4-Chloro-6-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2927651.png)

![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927657.png)

![2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2927659.png)

![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)